molecular formula C9H14N4O B1197168 Azimexon CAS No. 64118-86-1

Azimexon

Cat. No.: B1197168
CAS No.: 64118-86-1
M. Wt: 194.23 g/mol
InChI Key: RPZOFMHRRHHDPZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Azimexon undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Azimexon is often compared with other immunomodulating agents such as tuftsin and bestatin . While tuftsin is a basic tetrapeptide that also enhances antibody responses, this compound is unique in its aziridine structure and specific immunomodulating properties . Bestatin, another immunomodulator, differs in its mechanism of action and chemical structure . These comparisons highlight this compound’s unique position in the field of immunopharmacology.

Similar Compounds

  • Tuftsin
  • Bestatin
  • Levamisole

This compound’s distinct chemical structure and specific immunomodulating effects make it a valuable compound for further research and therapeutic applications.

Properties

CAS No.

64118-86-1

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

1-[2-(2-cyanoaziridin-1-yl)propan-2-yl]aziridine-2-carboxamide

InChI

InChI=1S/C9H14N4O/c1-9(2,12-4-6(12)3-10)13-5-7(13)8(11)14/h6-7H,4-5H2,1-2H3,(H2,11,14)

InChI Key

RPZOFMHRRHHDPZ-UHFFFAOYSA-N

SMILES

CC(C)(N1CC1C#N)N2CC2C(=O)N

Canonical SMILES

CC(C)(N1CC1C#N)N2CC2C(=O)N

Key on ui other cas no.

64118-86-1

Synonyms

2-(2-cyanaziridinyl-(1))-2-(2-carbamoylaziridinyl-(1))propane
azimexon
azimexone
BM 12531
BM-12531

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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